molecular formula C9H10N4O2S B8814800 3-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 863609-19-2

3-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No. B8814800
M. Wt: 238.27 g/mol
InChI Key: ZGKLRMQAQOWQMM-UHFFFAOYSA-N
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Description

3-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)pyridine is a useful research compound. Its molecular formula is C9H10N4O2S and its molecular weight is 238.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

863609-19-2

Product Name

3-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)pyridine

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

3-(4-methyl-5-methylsulfonyl-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C9H10N4O2S/c1-13-8(7-4-3-5-10-6-7)11-12-9(13)16(2,14)15/h3-6H,1-2H3

InChI Key

ZGKLRMQAQOWQMM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)C)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

KMnO4 (5 g, 32 mmol) was added to a solution of 3-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine (6.0 g, 29 mmol) in H2O (40 mL) and acetic acid (100 mL). After 1 h stirring at r.t. the reaction was basified with 4M NaOH. CHCl3 was added and the mixture was filtrated through celite. The layers were separated and the water phase was washed with CHCl3. The combined organic phase was dried and concentrated to give 3.67 g (53%) of the title compound. 1H NMR: 3.59 (s, 3H) 3.99 (s, 3H) 7.52 (m, 1H) 8.02 (dt, 1H) 8.83 (dd, 1H) 8.91 (m, 1H)
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5 g
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6 g
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40 mL
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100 mL
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solvent
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Yield
53%

Synthesis routes and methods II

Procedure details

The title compound was prepared analogously to 4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]pyridine as described herein, via the corresponding sequence consisting of the corresponding steps, by starting from nicotinohydrazide instead of isonicotinohydrazide. 1H NMR: 3.59 (s, 3H), 3.99 (s, 3H), 7.52 (m, 1H), 8.02 (dt, 1H), 8.83 (dd, 1H), 8.91 (m, 1H).
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